4-Hydroxyoctanophenone
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Overview
Description
4-Hydroxyoctanophenone is an organic compound with the molecular formula C14H20O2 It is a ketone with a hydroxyl group and a phenyl group attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxyoctanophenone involves the reaction of dihydrofuran-2-one with phenyl lithium in diethyl ether at -78°C. The reaction mixture is then quenched with ammonium chloride, and the product is purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyoctanophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 4-Phenyl-1-octanone or 4-Phenyl-1-octanoic acid.
Reduction: 4-Hydroxy-1-phenyloctanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxyoctanophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Hydroxyoctanophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-phenylbutan-1-one: A shorter chain analog with similar chemical properties.
1-Hydroxy-4-phenylbutan-2-one: Another analog with a hydroxyl group on a different carbon atom.
Uniqueness
4-Hydroxyoctanophenone is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-hydroxy-1-phenyloctan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-9-13(15)10-11-14(16)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZPEVOUBMHFLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938077 |
Source
|
Record name | 4-Hydroxy-1-phenyloctan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171979-04-7 |
Source
|
Record name | 1-Octanone, 1-hydroxy-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171979047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-phenyloctan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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